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Introduction
Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that acts on the kidneys to help

lower serum uric acid (sUA) levels.[1] It is indicated for the treatment of hyperuricemia

associated with gout, in combination with a xanthine oxidase inhibitor (XOI) such as allopurinol

or febuxostat, in patients who have not achieved target sUA levels with an XOI alone.[2][3] This

document provides detailed application notes and protocols for measuring the efficacy of

lesinurad in lowering sUA, based on methodologies employed in pivotal clinical trials.

Mechanism of Action
Lesinurad selectively inhibits the uric acid transporter 1 (URAT1) in the proximal tubule of the

kidney.[1] URAT1 is responsible for the majority of uric acid reabsorption from the renal tubules

back into the bloodstream. By inhibiting URAT1, lesinurad increases the excretion of uric acid

in the urine, thereby lowering sUA levels.[1] This dual-mechanism approach, when combined

with an XOI that reduces uric acid production, provides a more effective means of managing

hyperuricemia in patients with gout.[1]
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Lesinurad's dual-mechanism approach with XOIs.

Clinical Efficacy of Lesinurad
The efficacy of lesinurad in combination with an XOI has been demonstrated in three pivotal

Phase III clinical trials: CLEAR 1, CLEAR 2, and CRYSTAL.[4]

Data Presentation
Table 1: Proportion of Patients Achieving Target Serum Uric Acid (sUA) Levels at Month 6
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Clinical Trial Treatment Arm Target sUA Level
Percentage of
Patients Achieving
Target

CLEAR 1[4] Allopurinol + Placebo <6.0 mg/dL 27.9%

Allopurinol +

Lesinurad 200 mg
<6.0 mg/dL 54.2%

CLEAR 2[5] Allopurinol + Placebo <6.0 mg/dL 23.3%

Allopurinol +

Lesinurad 200 mg
<6.0 mg/dL 55.4%

CRYSTAL[4][6]
Febuxostat 80 mg +

Placebo
<5.0 mg/dL 46.8%

Febuxostat 80 mg +

Lesinurad 200 mg
<5.0 mg/dL 56.6%

Table 2: Mean Serum Uric Acid (sUA) Levels in Pivotal Clinical Trials
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Clinical Trial Treatment Arm
Mean Baseline
sUA (mg/dL)

Mean sUA at
Month 6
(mg/dL)

Mean Change
from Baseline
(mg/dL)

CLEAR 1[7]
Allopurinol +

Placebo
6.94

Not explicitly

stated

Not explicitly

stated

Allopurinol +

Lesinurad 200

mg

6.94
Not explicitly

stated

Significantly

greater reduction

than placebo (P

< 0.0001)[8]

CLEAR 2[9]
Allopurinol +

Placebo
6.9

Not explicitly

stated

Not explicitly

stated

Allopurinol +

Lesinurad 200

mg

6.9
Not explicitly

stated

Significantly

greater reduction

than placebo[9]

CRYSTAL
Febuxostat 80

mg + Placebo

Not explicitly

stated

Not explicitly

stated

Not explicitly

stated

Febuxostat 80

mg + Lesinurad

200 mg

Not explicitly

stated

Not explicitly

stated

Significantly

greater reduction

than placebo at

most

timepoints[6]

Note: Specific mean sUA values at month 6 were not consistently reported in the provided

search results; however, the statistically significant reduction with lesinurad was a consistent

finding.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

lesinurad's efficacy.

Protocol 1: Measurement of Serum Uric Acid (sUA)
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Principle: The enzymatic colorimetric method is a common and reliable technique for

quantifying uric acid in serum. Uric acid is oxidized by uricase to produce allantoin and

hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the

presence of peroxidase to form a colored product, the absorbance of which is proportional to

the uric acid concentration.

Materials:

Spectrophotometer capable of measuring absorbance at ~520 nm

Calibrated micropipettes

Test tubes or 96-well microplate

Water bath or incubator set to 37°C

Uric acid enzymatic colorimetric assay kit (containing uric acid reagent, standard, and buffer)

Serum samples collected from patients

Procedure:

Sample Collection and Preparation:

Collect whole blood in a serum separator tube.

Allow the blood to clot at room temperature for 30-60 minutes.

Centrifuge at 1000-2000 x g for 10 minutes to separate the serum.

Carefully aspirate the serum and transfer it to a clean, labeled tube.

If not analyzed immediately, serum can be stored at 2-8°C for up to 5 days or at -20°C for

longer periods.

Assay Protocol:

Label tubes for blank, standard, and patient samples.
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Pipette the appropriate volume of reagent into each tube as per the kit manufacturer's

instructions.

Add the specified volume of distilled water (for the blank), uric acid standard, and patient

serum to the respective tubes.

Mix the contents of each tube thoroughly.

Incubate the tubes at 37°C for 5 minutes or at room temperature for 10 minutes.

Measure the absorbance of the standard and the samples against the reagent blank at

520 nm. The color is typically stable for at least 30 minutes.

Calculation:

Calculate the uric acid concentration in the patient samples using the following formula:

Uric Acid (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration

of Standard

Protocol 2: Measurement of Urinary Uric Acid
Principle: Similar to serum analysis, the enzymatic colorimetric method is used to determine

uric acid concentration in urine. Due to the higher concentration of uric acid in urine and the

potential for precipitation, sample preparation is a critical step.

Materials:

Same as for serum uric acid measurement

Sodium hydroxide (NaOH) solution (e.g., 0.01N)

Distilled water

24-hour urine collection containers

Procedure:

Sample Collection and Preparation:
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For a 24-hour urine collection, the patient should be instructed on the proper collection

procedure. The container may contain a preservative to maintain the pH.

To prevent uric acid precipitation, the urine pH should be adjusted to >8.0 with NaOH.

Thoroughly mix the entire 24-hour urine collection and measure the total volume.

Dilute a urine aliquot (e.g., 1:20) with distilled water before analysis.

Assay Protocol:

Follow the same assay procedure as for serum uric acid, using the diluted urine sample.

Calculation:

Calculate the uric acid concentration in the diluted urine sample as described for serum.

Multiply the result by the dilution factor to obtain the uric acid concentration in the

undiluted urine.

To calculate the 24-hour urinary uric acid excretion, use the following formula:

Urinary Uric Acid (mg/24h) = Uric Acid Concentration (mg/dL) x Total Urine Volume

(dL/24h)

Protocol 3: Assessment of Renal Function
Principle: Renal function is a critical safety and efficacy parameter in clinical trials of drugs that

affect renal excretion. Estimated glomerular filtration rate (eGFR) is a standard measure of

kidney function, calculated from serum creatinine levels, age, and sex.

Materials:

Serum creatinine measurement results

Patient's age and sex

Procedure:
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Serum Creatinine Measurement:

Serum creatinine is typically measured using a standardized enzymatic or Jaffé method on

an automated clinical chemistry analyzer.

eGFR Calculation:

The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation is the

recommended method for calculating eGFR. The formula is as follows:

eGFR = 142 x min(Scr/κ, 1)α x max(Scr/κ, 1)-1.200 x 0.9938Age x 1.012 [if female]

Where:

Scr is serum creatinine in mg/dL

κ is 0.7 for females and 0.9 for males

α is -0.241 for females and -0.302 for males

min indicates the minimum of Scr/κ or 1

max indicates the maximum of Scr/κ or 1

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8021901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening & Baseline

Treatment Phase

Follow-up & Analysis

Patient Screening
(Inclusion/Exclusion Criteria)

Baseline Assessment
- sUA Measurement

- Renal Function (eGFR)
- Medical History

Randomization

Arm 1:
XOI + Placebo

Arm 2:
XOI + Lesinurad 200 mg

Follow-up Visits
(e.g., Months 1, 3, 6, 12)

- sUA Measurement
- Renal Function Monitoring
- Adverse Event Reporting

Primary Endpoint Assessment
(e.g., Proportion of patients

 with sUA < 6.0 mg/dL at Month 6)

Statistical Data Analysis

Click to download full resolution via product page

A typical workflow for a lesinurad clinical trial.
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Conclusion
The combination of lesinurad with a xanthine oxidase inhibitor has demonstrated significant

efficacy in lowering serum uric acid levels in patients with gout who are not at their target sUA

with an XOI alone. The protocols outlined in this document provide a framework for the

accurate and reproducible measurement of lesinurad's therapeutic effect. Adherence to

standardized laboratory procedures and clinical trial methodologies is essential for obtaining

reliable data in the research and development of urate-lowering therapies.
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To cite this document: BenchChem. [Measuring Lesinurad Efficacy in Lowering Serum Uric
Acid: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8021901#measuring-lesinurad-efficacy-in-lowering-
serum-uric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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